molecular formula C17H37N2O7P B1139396 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT CAS No. 102783-28-8

2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT

Cat. No.: B1139396
CAS No.: 102783-28-8
M. Wt: 412.46
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Mechanism of Action

Target of Action

The primary target of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt is thymidine phosphorylase . This enzyme plays a crucial role in the metabolism of pyrimidines .

Mode of Action

The compound interacts with thymidine phosphorylase, influencing its activity

Biochemical Pathways

The compound is involved in the pyrimidine metabolism pathway . By interacting with thymidine phosphorylase, it can affect the breakdown and synthesis of pyrimidines . The downstream effects of these changes on cellular processes are complex and depend on the specific cellular context.

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The compound’s action on thymidine phosphorylase can influence processes such as angiogenesis in tumor cells . It is also used in the organic synthesis of 2′-deoxynucleosides such as cladribine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Deoxy-α-D-ribose 1-phosphate di(monocyclohexyl-ammonium) salt. For instance, its stability may be affected by temperature, as it is recommended to be stored at −20°C . The compound’s action and efficacy can also be influenced by the specific biological environment in which it is used, including the presence of other molecules and the pH of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT typically involves the phosphorylation of 2-deoxyribose followed by the formation of the di(monocyclohexyl-ammonium) salt. The process can be carried out enzymatically or chemically .

    Enzymatic Preparation: This method involves the use of enzymes to catalyze the phosphorylation of 2-deoxyribose.

    Chemical Synthesis: This method involves the direct chemical phosphorylation of 2-deoxyribose using reagents such as phosphoric acid or phosphoryl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic or chemical synthesis processes. The choice of method depends on factors such as cost, yield, and purity requirements .

Chemical Reactions Analysis

Types of Reactions

2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-deoxy-D-ribonic acid, while reduction may produce 2-deoxy-D-ribitol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-DEOXY-ALPHA-D-RIBOSE 1-PHOSPHATE DI(MONOCYCLOHEXYL-AMMONIUM) SALT is unique due to its specific structure, which includes the di(monocyclohexyl-ammonium) salt form. This structure provides distinct solubility and stability properties, making it particularly useful in certain biochemical and industrial applications .

Properties

CAS No.

102783-28-8

Molecular Formula

C17H37N2O7P

Molecular Weight

412.46

Origin of Product

United States

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